molecular formula C11H19NO3 B13776327 Acetamide,n-ethyl-n-(tetrahydro-2,5-dimethyl-3-oxofurfuryl)-

Acetamide,n-ethyl-n-(tetrahydro-2,5-dimethyl-3-oxofurfuryl)-

Cat. No.: B13776327
M. Wt: 213.27 g/mol
InChI Key: KKHIQUZPUUVUHI-UHFFFAOYSA-N
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Description

The compound "Acetamide, N-ethyl-N-(tetrahydro-2,5-dimethyl-3-oxofurfuryl)-" is a substituted acetamide featuring a tertiary amide structure. The nitrogen atom is bonded to an ethyl group and a tetrahydrofurfuryl moiety modified with 2,5-dimethyl and 3-oxo substituents.

The tetrahydrofurfuryl group introduces stereochemical complexity and may influence solubility, bioavailability, and intermolecular interactions. The 3-oxo group could enhance hydrogen-bonding capacity, while the ethyl and dimethyl groups likely modulate lipophilicity and steric bulk.

Properties

Molecular Formula

C11H19NO3

Molecular Weight

213.27 g/mol

IUPAC Name

N-[(2,5-dimethyl-3-oxooxolan-2-yl)methyl]-N-ethylacetamide

InChI

InChI=1S/C11H19NO3/c1-5-12(9(3)13)7-11(4)10(14)6-8(2)15-11/h8H,5-7H2,1-4H3

InChI Key

KKHIQUZPUUVUHI-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1(C(=O)CC(O1)C)C)C(=O)C

Origin of Product

United States

Preparation Methods

The synthesis of Acetamide, N-ethyl-N-(tetrahydro-2,5-dimethyl-3-oxofurfuryl)- involves several steps. One common method includes the reaction of ethylamine with acetic anhydride to form N-ethylacetamide. This intermediate is then reacted with tetrahydro-2,5-dimethyl-3-oxofuran to yield the final product. The reaction conditions typically involve controlled temperatures and the use of catalysts to ensure high yield and purity .

Chemical Reactions Analysis

Acetamide, N-ethyl-N-(tetrahydro-2,5-dimethyl-3-oxofurfuryl)- undergoes various chemical reactions, including:

Scientific Research Applications

Acetamide, N-ethyl-N-(tetrahydro-2,5-dimethyl-3-oxofurfuryl)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of Acetamide, N-ethyl-N-(tetrahydro-2,5-dimethyl-3-oxofurfuryl)- involves its interaction with specific molecular targets. It can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate key signaling pathways involved in cell growth and metabolism .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical and Crystallographic Properties

Table 1: Substituent-Driven Properties of Acetamide Derivatives
Compound Substituents Crystal System/Space Group Notable Features Reference
N-(3,5-Dimethylphenyl)-2,2,2-trichloro-acetamide 3,5-(CH3)2C6H3, CCl3 Monoclinic/P21/c Two molecules per asymmetric unit
(S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)acetamide 2-Oxotetrahydrofuran, sulfamoyl N/A m.p. 174–176°C; ^{1}H-NMR δ 10.33 (s)
N-(6-Trifluoromethylbenzothiazol-2-yl)-2-phenylacetamide Benzothiazole, CF3, phenyl N/A Patent-listed for pharmaceutical use
Target Compound Tetrahydro-2,5-dimethyl-3-oxofurfuryl Not reported Hypothesized enhanced H-bonding capacity N/A

Key Observations:

  • Crystallography: Meta-substituted trichloroacetamides () exhibit monoclinic systems with space group P21/c, where electron-withdrawing groups (e.g., Cl, CH3) influence packing efficiency. The target compound’s tetrahydrofurfuryl group may promote distinct lattice arrangements due to its rigid, oxygenated ring.
  • Thermal Properties: The analog in has a melting point of 174–176°C, suggesting that oxo and sulfamoyl groups stabilize the solid state. The target compound’s dimethyl and ethyl groups may lower its melting point compared to polar derivatives.

Computational Parameterization ()

The CGenFF 2.4.0 update parameterizes deprotonated amides like N-ethyl acetamide, enabling molecular dynamics simulations for analogs. Further parameterization would be needed for the dimethyl-oxofurfuryl moiety.

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